molecular formula C36H60O24S6 B8099577 Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin

Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin

Cat. No.: B8099577
M. Wt: 1069.3 g/mol
InChI Key: HJTFXNLRBHAIHN-RWMJIURBSA-N
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Description

Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin is a modified cyclodextrin compound characterized by the substitution of hydroxyl groups with mercapto groups at the sixth position of the glucose units. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin typically involves the reaction of cyclodextrin with thiol-containing reagents. One common method includes the use of thiuronium salts, which are heated in the presence of a base such as sodium hydroxide. The reaction mixture is then cooled, and the pH is adjusted to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products

The major products formed from these reactions include disulfide-linked cyclodextrins from oxidation and various substituted cyclodextrins from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with guest molecules. The mercapto groups enhance its binding affinity and specificity towards certain molecules, making it effective in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in forming stable inclusion complexes. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O24S6/c37-13-19(43)31-49-7(1-61)25(13)55-32-20(44)14(38)27(9(3-63)50-32)57-34-22(46)16(40)29(11(5-65)52-34)59-36-24(48)18(42)30(12(6-66)54-36)60-35-23(47)17(41)28(10(4-64)53-35)58-33-21(45)15(39)26(56-31)8(2-62)51-33/h7-48,61-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTFXNLRBHAIHN-RWMJIURBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CS)CS)CS)CS)CS)O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CS)CS)CS)CS)CS)O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O24S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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